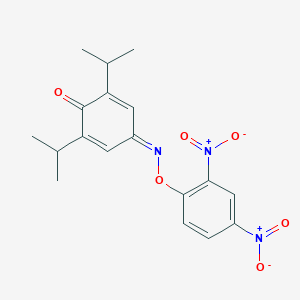
Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate, also known as NS8593, is a novel small molecule modulator of ion channels. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate binds to the calmodulin-binding site of SK channels, leading to an increase in their activity. This results in hyperpolarization of the cell membrane and a decrease in neuronal excitability. The exact mechanism of action of this compound is still being studied, but it is believed to involve a conformational change in the SK channel protein that enhances its interaction with calmodulin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It increases the firing rate of dopaminergic neurons in the substantia nigra, which could potentially be beneficial in the treatment of Parkinson's disease. It also enhances synaptic plasticity and memory formation in the hippocampus, which could be useful in the treatment of Alzheimer's disease. This compound has also been shown to have vasodilatory effects, which could be beneficial in the treatment of hypertension.
Advantages and Limitations for Lab Experiments
Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a highly specific modulator of SK channels, which makes it a valuable tool for studying the physiological and pathological roles of these channels. However, its potency and selectivity can also make it challenging to use in lab experiments. It is important to carefully titrate the concentration of this compound to avoid off-target effects. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate. One area of interest is the development of more potent and selective modulators of SK channels. Another area of interest is the investigation of the therapeutic potential of this compound in animal models of neurological disorders. Finally, the role of SK channels in other physiological processes, such as smooth muscle contraction and immune function, is still being explored, and this compound could be a valuable tool in these studies.
In conclusion, this compound is a novel small molecule modulator of ion channels that has shown promise in the treatment of neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are a number of future directions for research on this compound, which could lead to the development of new therapies for a variety of diseases.
Synthesis Methods
Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is synthesized using a multistep process that involves the condensation of 2-methyl-5-nitrobenzofuran with naphthalene-2-sulfonamide, followed by reduction and esterification. The final product is obtained as a white solid with a melting point of 120-122°C. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a potent modulator of ion channels, particularly the small conductance Ca2+-activated K+ (SK) channels. It has been shown to increase the activity of SK channels in various cell types, including neurons, glial cells, and smooth muscle cells. This makes this compound a promising candidate for the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
ethyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-3-27-22(24)21-14(2)28-20-11-9-17(13-19(20)21)23-29(25,26)18-10-8-15-6-4-5-7-16(15)12-18/h4-13,23H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEPFMLUIWOXEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]-2-pyridinecarboxamide](/img/structure/B375459.png)
![2-Amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)pyridine-3,5-dicarbonitrile](/img/structure/B375460.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B375464.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-3-thiophenecarboxamide](/img/structure/B375466.png)
![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-{4-nitrophenyl}-2-propen-1-one](/img/structure/B375467.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide](/img/structure/B375468.png)

![9-heptyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B375470.png)

![(5E)-3-benzyl-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B375473.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B375478.png)
![4-[(2,6-Dichlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazole-3(2H)-one](/img/structure/B375480.png)
![N-[4-({[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B375482.png)